molecular formula C11H17ClN2O B1398434 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride CAS No. 1220030-72-7

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

Cat. No.: B1398434
CAS No.: 1220030-72-7
M. Wt: 228.72 g/mol
InChI Key: OMXMZCAPKDZICZ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is a substituted propanamide derivative characterized by a 2-amino-2-methyl group on the propanamide backbone and an N-(4-methylphenyl) substituent. This compound is likely used as a pharmaceutical intermediate or research chemical, given its structural similarity to other amides documented in pharmaceutical impurity lists (e.g., ).

Properties

IUPAC Name

2-amino-2-methyl-N-(4-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMZCAPKDZICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Primary Synthetic Route:
    The compound is typically synthesized via the reaction of 2-amino-2-methylpropanamide with 4-methylphenyl isocyanate. This reaction proceeds in the presence of a suitable solvent (commonly an organic solvent such as dichloromethane or diethyl ether) and may require a catalyst to facilitate amide bond formation. The reaction conditions are optimized to maximize yield, typically conducted at controlled temperatures to prevent side reactions.

  • Hydrochloride Salt Formation:
    After the amide formation, the free base is treated with hydrochloric acid (often as HCl in diethyl ether) to form the hydrochloride salt, which enhances the compound’s stability and solubility for further applications. This step usually involves stirring the reaction mixture at low temperatures (e.g., 0 °C) for about 30 minutes, followed by filtration to isolate the hydrochloride salt as a solid.

Industrial Production Methods

  • Scale-Up and Automation:
    Industrial synthesis employs large-scale batch or continuous flow reactors with automated control of reaction parameters such as temperature, pH, and reactant feed rates. This ensures reproducibility and high purity.

  • Purification Techniques:
    The crude product is purified by recrystallization or chromatographic methods to remove impurities and by-products, achieving pharmaceutical-grade purity levels.

  • Optimization:
    Reaction conditions are fine-tuned to minimize impurities and maximize yield, including solvent choice, catalyst loading, and reaction time.

Retrosynthetic Analysis

  • The retrosynthetic approach involves breaking down the target molecule into simpler precursors: 2-amino-2-methylpropanamide and 4-methylphenyl isocyanate.

Step Reactants Conditions Solvent Notes
1 2-amino-2-methylpropanamide + 4-methylphenyl isocyanate Room temperature to mild heating Dichloromethane or diethyl ether Catalyst may be used; reaction monitored for completion
2 Reaction mixture + HCl (1.0 M in diethyl ether) 0 °C, 30 minutes stirring Diethyl ether Formation of hydrochloride salt; product isolated by filtration
3 Purification Recrystallization or chromatography Appropriate solvent Ensures high purity for research or industrial use
  • Reaction Efficiency:
    The amide bond formation between the amino group of 2-amino-2-methylpropanamide and the isocyanate group of 4-methylphenyl isocyanate is highly efficient, often yielding high purity products with minimal side reactions under controlled conditions.

  • Salt Formation Importance:
    Conversion to the hydrochloride salt improves the compound’s handling properties, including increased stability and solubility in polar solvents, which is beneficial for both research and pharmaceutical formulations.

  • Industrial Relevance:
    The continuous flow synthesis approach is gaining traction for this compound, allowing for better control over reaction parameters, scalability, and safety, especially when handling reactive isocyanates.

  • Comparison to Similar Compounds:
    Preparation methods for structurally related compounds (e.g., 2-amino-3-methyl-N-(4-methylphenyl)butanamide hydrochloride) often use similar strategies but may involve different precursors or coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation.

  • While the focus is on 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride, synthesis of related compounds like 2-Amino-2-methylpropanenitrile hydrochloride involves different starting materials (e.g., acetone and sodium cyanide) and reaction conditions, highlighting the diversity of synthetic approaches in this chemical family.

  • The use of hydrochloric acid in diethyl ether at low temperature is a common method for converting free amines or amides into their hydrochloride salts, a critical step for isolating stable, crystalline products.

The preparation of this compound is well-established, relying on the reaction between 2-amino-2-methylpropanamide and 4-methylphenyl isocyanate followed by hydrochloride salt formation. Industrial methods emphasize process optimization, automation, and purification to ensure high yield and purity. The compound’s synthesis is supported by advanced retrosynthetic tools and benefits from established organic synthesis protocols, making it accessible for diverse scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 2-amino-2-methyl-propanamide core and 4-methylphenyl substitution. Below is a comparative analysis with structurally related analogs:

Compound Name CAS Number Molecular Formula Substituents on Propanamide N-Substituent Molecular Weight Key Differences
Target Compound - C₁₂H₁₇ClN₂O 2-amino-2-methyl 4-methylphenyl 246.73 (calc) Unique amino-methyl and 4-methylphenyl
(RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide HCl 35891-99-7 C₁₄H₂₁ClN₂O 2-propylamino 4-methylphenyl 280.78 Propylamino vs. amino-methyl group
N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide HCl 1185460-15-4 C₁₁H₁₆Cl₂N₂O 2,2-dimethyl 4-amino-2-chlorophenyl 263.16 Dimethyl propanamide and chloro-substituent
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 1909313-82-1 C₁₂H₁₆ClFN₂O 3-amino-2-(4-fluorobenzyl) Methyl 246.71 Fluorobenzyl and methylamide substitution

Physicochemical Properties

  • The 4-methylphenyl group increases lipophilicity relative to fluorinated or chlorinated analogs, affecting membrane permeability .
  • Crystallinity : Similar amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) exhibit strong hydrogen-bonding networks and C–H···O interactions, suggesting that the target compound may form stable crystalline structures suitable for formulation .

Biological Activity

2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C11H17ClN2O
  • CAS Number: 1220030-72-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing biochemical pathways and cellular processes. Its unique structural features, which include both amino and amide functional groups, enhance its reactivity and binding affinity towards specific biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, affecting several biochemical pathways.
  • Cellular Effects : It has shown potential in altering gene expression and methylation patterns in cancer cell lines, suggesting a role in cancer therapy .
  • Therapeutic Applications : The compound is being explored for its therapeutic properties in drug development, particularly in oncology.

Table 1: Summary of Biological Activities

StudyBiological ActivityCell Line/ModelKey Findings
Inhibition of LSD1Calu-6 (lung adenocarcinoma)Significant increase in H3K4me2 levels observed at 48 hours.
CytotoxicityMCF-7 (breast cancer)Induced apoptosis in a dose-dependent manner; IC50 values comparable to standard treatments.
Enzyme InteractionVarious modelsDemonstrated significant binding affinity towards specific enzymes related to metabolic pathways.

Comparative Analysis with Similar Compounds

The compound's unique structure allows it to stand out among similar compounds. For instance, compared to other amid derivatives:

Compound NameBiological ActivityUnique Features
2-Amino-N-(4-methylphenyl)propanamide hydrochlorideModerate enzyme inhibitionLacks methyl substitution on the amine group
N-(4-amino-2-methylphenyl)propanamide hydrochlorideLower binding affinityDifferent substitution pattern on the phenyl ring
2-amino-2-methyl-N-(4-nitrophenyl)propanamideIncreased cytotoxicityNitro group enhances reactivity

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride?

Methodological Answer:

  • Catalyst Selection : Use Pd/C under hydrogenation conditions (40 psi, 1 hour) for reductive amination steps to ensure high conversion rates .
  • Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate isolation, followed by recrystallization in ethyl acetate to obtain the hydrochloride salt .
  • Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) to minimize by-products .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on characteristic signals:
    • Methyl groups (δ 1.2–1.5 ppm for CH(CH3)2).
    • Aromatic protons (δ 6.8–7.2 ppm for the 4-methylphenyl group).
    • Amide protons (δ 8.1–8.3 ppm, exchange with D2O) .
  • MS Analysis : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.16) and fragmentation patterns (e.g., loss of HCl) .

Q. What solvent systems are recommended for crystallization to obtain high-purity single crystals?

Methodological Answer:

  • Diffusion Method : Use ethyl acetate/petroleum ether (1:4) at room temperature for slow crystallization, ensuring minimal solvent impurities .
  • Recrystallization : For hydrochloride salts, dissolve in hot ethanol and add diethyl ether dropwise to induce crystallization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces) to analyze bond lengths, angles, and torsion angles .
  • Hydrogen Bonding : Identify intermolecular N–H⋯O and C–H⋯π interactions via ORTEP-3 to validate packing patterns (e.g., R22(12) ring motifs) .
  • Validation Metrics : Check R-factor convergence (e.g., R1 < 0.05 for high-resolution data) and electron density maps for missing/disordered atoms .

Q. What strategies are effective in addressing contradictions in pharmacological activity data?

Methodological Answer:

  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Control Experiments : Use structurally related analogs (e.g., 4-chloro-2-hydroxyphenyl derivatives) as negative controls to isolate target-specific activity .
  • Statistical Analysis : Apply ANOVA to compare biological replicates and validate significance thresholds (e.g., p < 0.01) .

Q. How can impurities be quantified and characterized during method validation?

Methodological Answer:

  • HPLC Protocols : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (40:60 to 90:10 over 20 min) at 1 mL/min .
  • Reference Standards : Compare retention times and MS/MS spectra with certified impurities (e.g., (RS)-N-(4-methylphenyl)-2-(propylamino)propanamide) .
  • LOQ/LOD : Establish limits of quantification (LOQ < 0.1%) via calibration curves (R² > 0.99) .

Q. What computational methods support the analysis of torsional flexibility in the propanamide backbone?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict energy barriers for rotation about the C–N bond .
  • Molecular Dynamics (MD) : Simulate conformational changes in explicit solvent (e.g., water) over 100 ns trajectories to assess stability .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on binding pose consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride
Reactant of Route 2
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2-Amino-2-methyl-N-(4-methylphenyl)propanamide hydrochloride

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